Product packaging for Gadocoletic acid trisodium(Cat. No.:CAS No. 280776-87-6)

Gadocoletic acid trisodium

Cat. No.: B12779759
CAS No.: 280776-87-6
M. Wt: 1059.2 g/mol
InChI Key: NVTJTBIZBDPGPJ-RZGFXQKNSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

Gadocoletic acid trisodium salt (B22956/1) is an intravascular magnetic resonance imaging (MRI) contrast agent developed for high-resolution coronary angiography research . It functions as a blood pool agent due to its strong, reversible binding to serum albumin (approximately 88-95% across various species, including humans), which confines it to the vascular space and increases its rotational correlation time . This protein binding significantly enhances its T1 relaxivity, leading to a strong and prolonged signal enhancement in the blood . The agent is designed for use with inversion recovery, three-dimensional, gradient-recalled echo (IR-3D-GRE) sequences, enabling clear visualization of the coronary artery tree with high contrast-to-noise ratios and sustained vascular signal enhancement for up to an hour post-administration in animal models . Preclinical studies demonstrate that gadocoletic acid is excreted unmetabolized through both biliary and urinary pathways and is largely eliminated from plasma within 24 hours . Its pharmacokinetic profile and imaging characteristics, validated in non-human primates and micropigs, show promise for achieving noninvasive, contrast-enhanced magnetic resonance coronary angiography (ceMRCA) . Early-phase human trials in healthy volunteers confirmed that it significantly improves vessel sharpness, length, and overall image quality in free-breathing coronary MR angiography compared to non-contrast techniques . The synthesis of gadocoletic acid involves the coupling of a glutamic acid derivative with 3-amino-12-hydroxycholan-24-oic acid methyl ester, followed by sequential deprotection and complexation with gadolinium trichloride . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H60GdN4Na3O14 B12779759 Gadocoletic acid trisodium CAS No. 280776-87-6

Properties

CAS No.

280776-87-6

Molecular Formula

C41H60GdN4Na3O14

Molecular Weight

1059.2 g/mol

IUPAC Name

trisodium;(2S)-2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]-5-[[(3S,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]amino]-5-oxopentanoate;gadolinium(3+)

InChI

InChI=1S/C41H66N4O14.Gd.3Na/c1-24(4-11-34(48)49)28-7-8-29-27-6-5-25-18-26(12-13-40(25,2)30(27)19-32(46)41(28,29)3)42-33(47)10-9-31(39(58)59)45(16-14-43(20-35(50)51)21-36(52)53)17-15-44(22-37(54)55)23-38(56)57;;;;/h24-32,46H,4-23H2,1-3H3,(H,42,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59);;;;/q;+3;3*+1/p-6/t24-,25-,26+,27+,28-,29+,30+,31+,32+,40+,41-;;;;/m1..../s1

InChI Key

NVTJTBIZBDPGPJ-RZGFXQKNSA-H

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)NC(=O)CC[C@@H](C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])C)O)C.[Na+].[Na+].[Na+].[Gd+3]

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)NC(=O)CCC(C(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CCN(CC(=O)[O-])CC(=O)[O-])C)O)C.[Na+].[Na+].[Na+].[Gd+3]

Origin of Product

United States

Chemical Synthesis and Structural Modification of Gadocoletic Acid Trisodium

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to plan chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.incitycollegekolkata.org For a complex molecule like Gadocoletic acid trisodium (B8492382), this process involves identifying key bonds that can be disconnected to reveal logical precursors. The structure of Gadocoletic acid is fundamentally a dinuclear gadolinium(III) chelate where two diethylenetriaminepentaacetic acid (DTPA) units are covalently linked to an analogue of deoxycholic acid. researchgate.netnih.gov

The primary retrosynthetic disconnections are the amide bonds that join the DTPA chelating moieties to the bile acid-derived scaffold. This approach simplifies the target molecule into three main components:

A functionalized bile acid analogue (the albumin-binding component).

Two molecules of a diethylenetriaminepentaacetic acid (DTPA) derivative (the chelating component).

A linking unit, if not already part of the other two precursors.

Bile acids, such as cholic acid and deoxycholic acid, are naturally occurring steroidal molecules synthesized from cholesterol in the liver. nih.govfrontiersin.org Their amphiphilic nature, with a rigid hydrophobic steroid nucleus and a more hydrophilic face, makes them ideal starting points for designing molecules that interact with biological systems. nih.gov Deoxycholic acid, a secondary bile acid, is particularly relevant as it forms the core of the albumin-binding moiety in Gadocoletic acid. researchgate.netscholaris.ca

The synthesis begins with a suitable bile acid precursor, often cholic acid or deoxycholic acid itself. nih.govnih.gov Chemical modifications are necessary to introduce functional groups at specific positions on the steroid nucleus, allowing for the covalent attachment of the DTPA chelators. These modifications often involve selective oxidation, reduction, and esterification reactions to manipulate the hydroxyl groups characteristic of bile acids. frontiersin.org For instance, synthetic routes have been developed to produce various bile acid derivatives from starting materials like hydrocortisone, demonstrating the versatility of steroid chemistry in accessing these key precursors. google.com

L-Glutamic acid and other amino acids can serve as versatile building blocks in the synthesis of complex molecules. dntb.gov.uawikipedia.org In the context of contrast agent design, L-glutamic acid can be used to introduce specific spacing or functionality. For example, poly(L-glutamic acid) has been used as a biodegradable backbone for macromolecular MRI contrast agents, where chelating groups like DTPA are attached to the polymer. nih.gov While not a direct precursor in the provided structure of Gadocoletic acid, the principles of using amino acid derivatives to link components are relevant in the broader field. The synthesis of Gadocoletic acid involves creating amide linkages, a fundamental reaction in peptide chemistry where amino acids are the primary monomers. Cholanic acids, the parent C24 steroid acid structure for bile acids, are the foundational skeletons that are functionalized to create the specific deoxycholic acid analogue used in the final compound. nih.gov

Chelating Moiety Integration: Diethylenetriaminepentaacetic Acid (DTPA) Framework

The efficacy and safety of a gadolinium-based contrast agent are critically dependent on the stability of the complex formed between the Gd(III) ion and the chelating ligand. Diethylenetriaminepentaacetic acid (DTPA), an aminopolycarboxylic acid, is a well-established and highly effective chelating agent for gadolinium. actascientific.comthermofisher.comwikipedia.org It forms a stable complex with the gadolinium ion, which is crucial to prevent the release of toxic free Gd(III) into the body. wikipedia.org

In the synthesis of Gadocoletic acid, two DTPA moieties are covalently conjugated to the deoxycholic acid analogue. researchgate.netnih.gov The integration is typically achieved by first modifying a DTPA molecule to create a reactive derivative, such as a DTPA-dianhydride or a monofunctional p-aminobenzyl-DTPA. nih.gov This activated DTPA derivative is then reacted with corresponding functional groups (e.g., amino groups) on the bile acid scaffold to form stable amide bonds. This synthetic step covalently links the albumin-binding portion of the molecule to the gadolinium-chelating units. nih.gov

Strategic Incorporation of Albumin-Binding Moieties

A key design feature of Gadocoletic acid is its ability to bind non-covalently to human serum albumin (HSA) in the bloodstream. ncats.io This interaction is achieved by incorporating a lipophilic moiety into the contrast agent's structure. This binding extends the agent's circulation time in the blood, making it a "blood-pool" agent, which is particularly useful for applications like magnetic resonance angiography. researchgate.netncats.io The strategy of using albumin-binding moieties is a recognized approach to modulate the pharmacokinetics of imaging probes. nih.govthno.org

The choice of a deoxycholic acid analogue as the albumin-binding moiety is strategic. Deoxycholic acid is known to interact with proteins and emulsify fats due to its amphiphilic structure. wikipedia.orgrupahealth.com In the design of Gadocoletic acid, an analogue of deoxycholic acid is synthesized and serves as the molecular anchor that binds to hydrophobic pockets on the surface of the albumin molecule. researchgate.netnih.gov This reversible, non-covalent interaction is strong enough to ensure that a significant fraction of the contrast agent remains in the bloodstream for an extended period. researchgate.netncats.io The presence of more than one binding site on the albumin molecule for the B22956 anion contributes to its efficacy. ncats.io The use of bile acid derivatives for this purpose leverages their natural biocompatibility and affinity for protein binding. nih.gov

Design and Synthesis of Advanced Gadocoletic Acid Trisodium Analogues

The development of Gadocoletic acid has spurred further research into advanced analogues with improved properties. The goal is often to enhance relaxivity (the measure of a contrast agent's effectiveness), improve stability, or modify pharmacokinetic profiles.

One area of research involves creating dinuclear or polynuclear gadolinium complexes. For example, a dinuclear Gd(III) chelate, (GdDTPA)2-Chol, which also contains two DTPA moieties and a deoxycholic acid analogue, was synthesized and showed an even longer blood elimination half-life in rats compared to Gadocoletic acid (B22956/1). nih.gov

Another approach involves replacing the linear DTPA chelator with macrocyclic ligands, such as derivatives of DOTA or HPDO3A. rsc.org These macrocyclic chelators generally form even more stable complexes with Gd(III). For instance, researchers have synthesized a Gd-HPDO3A derivative that also incorporates a deoxycholic acid residue for albumin binding. rsc.orgresearchgate.net While this specific analogue showed that the flexibility of the linker between the chelate and the bile acid could impact the final relaxivity, it highlights the continuous effort to refine the design. rsc.org These synthetic endeavors aim to optimize the balance between high stability, efficient albumin binding, and optimal water exchange dynamics to create the next generation of blood-pool contrast agents. rsc.orgresearchgate.net

Compound Chelating Agent Albumin Binder Key Structural Feature Reported Advantage
Gadocoletic acid (B22956/1) DTPA (linear)Deoxycholic acid analogueDinuclear Gd(III) complex. researchgate.netnih.govStrong albumin binding for blood-pool imaging. researchgate.netncats.io
(GdDTPA)2-Chol DTPA (linear)Deoxycholic acid analogueDinuclear Gd(III) complex. nih.govEnhanced blood-pooling properties and longer elimination half-life compared to B22956/1. nih.gov
Gd-HIBDO3A-DCA HIBDO3A (macrocyclic)Deoxycholic acid (DCA)Mononuclear Gd(III) complex with a modified HPDO3A macrocycle. rsc.orgEnhanced water exchange rate while maintaining stability. rsc.org

Development of Dinuclear Gadolinium(III) Chelates

The development of dinuclear gadolinium(III) chelates represents a significant strategy to improve the relaxivity of MRI contrast agents. epfl.ch By incorporating two Gd(III) ions into a single molecule, the rotational correlation time can be increased, leading to greater efficiency in relaxing surrounding water protons and thus enhancing the MRI signal. frontiersin.orgacs.org

The design of these complex molecules must also ensure high thermodynamic stability and kinetic inertness to prevent the release of toxic free Gd(III) ions in the body. nih.govresearchgate.net Macrocycle-based systems are often favored for their ability to form highly stable complexes with gadolinium. frontiersin.org

Exploration of Alternative Chelator Scaffolds and Bifunctional Linkers

The quest for improved MRI contrast agents has led to the exploration of a wide array of chelator scaffolds and bifunctional linkers. nih.gov While traditional agents are often based on ligands like DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), new scaffolds are continually being developed to enhance relaxivity, improve stability, and facilitate easier synthesis. nih.govresearchgate.net

Alternative Chelator Scaffolds:

The modification of existing chelator structures, such as creating more rigid analogues of DTPA, has been a successful strategy. nih.gov For instance, incorporating a cyclohexyl ring into the DTPA backbone can pre-organize the ligand for metal binding, resulting in complexes with higher thermodynamic stability and kinetic inertness. nih.gov

Macrocyclic ligands like DOTA and its derivatives are highly regarded due to the exceptional stability of their Gd(III) complexes. nih.gov Research has also ventured into using entirely different molecular frameworks, such as cyclodextrins, as scaffolds for MRI contrast agents. nih.govrsc.org These larger molecules can act as hosts for gadolinium chelates, leading to supramolecular associations that can significantly improve image contrast and efficiency. nih.govresearchgate.net

Bifunctional Linkers:

Bifunctional chelators (BFCs) are essential for creating targeted or multimeric contrast agents. nih.gov These molecules contain a chelating unit to bind the gadolinium ion and a reactive functional group that allows for covalent attachment to other molecules, such as proteins or targeting vectors. researchgate.netmdpi.com The development of BFCs has been a primary focus in the field for over two decades. nih.govscite.ai

Table 1: Comparison of Key Properties for Different Gadolinium Chelates

Chelate Type Key Structural Feature Advantage Reference
Dinuclear Gd(III) Chelates Two Gd(III) ions linked together Increased relaxivity due to longer rotational correlation time epfl.chfrontiersin.org
Rigid DTPA Analogues Cyclohexyl ring in backbone Higher thermodynamic stability and kinetic inertness nih.gov
DOTA-based Chelates Macrocyclic structure Exceptional complex stability nih.gov
Cyclodextrin Scaffolds Supramolecular host-guest complexes Improved image contrast and efficiency nih.govresearchgate.net
Bifunctional Chelators Chelating unit and a reactive functional group Enables targeting and creation of multimeric agents nih.govmdpi.com

Process Chemistry and Scalability Considerations for Research Batches

The transition from a laboratory-scale synthesis to the production of larger, research-grade batches of a complex molecule like this compound presents significant challenges. The process chemistry must be robust, reproducible, and scalable to ensure a consistent supply of high-purity material for further studies.

For a related gadolinium(III) complex, a seven-step chemical process was developed that successfully overcame difficult purification protocols. researchgate.net This process was implemented to produce multi-kilogram batches of the target compound, demonstrating the feasibility of scaling up the synthesis of such complex molecules. researchgate.net The synthesis of this compound itself starts from l-glutamic acid and a derivative of cholic acid, highlighting the multi-step nature of the process. researchgate.net

Key considerations in the process chemistry and scalability for research batches include:

Starting Material Sourcing: Ensuring a reliable and consistent supply of starting materials, such as l-glutamic acid and the appropriate cholic acid derivative, is crucial. researchgate.net

Reaction Optimization: Each step in the synthesis must be optimized to maximize yield and minimize the formation of impurities. This involves fine-tuning reaction conditions such as temperature, pressure, and catalyst choice.

Purification Strategies: Developing effective and scalable purification methods is often one of the most challenging aspects. Techniques must be able to remove unreacted starting materials, byproducts, and other impurities to achieve the high purity required for research applications. The development of a process that avoids difficult purification protocols is a significant achievement. researchgate.net

Process Control and Safety: Implementing robust process controls is necessary to ensure batch-to-batch consistency. Safety protocols must also be established to handle the reagents and intermediates involved in the synthesis.

The successful scale-up of the synthesis of a structurally similar compound provides a strong indication that a viable process for producing research batches of this compound can be, and likely has been, established. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Gadolinium(III)
Diethylenetriaminepentaacetic acid (DTPA)
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
L-glutamic acid

Advanced Chelation Chemistry and Kinetic Stability Studies of Gadocoletic Acid Trisodium Complexes

Coordination Chemistry of the Gadolinium(III) Center

The gadolinium(III) ion (Gd³⁺) in gadocoletic acid trisodium (B8492382) is chelated by a derivative of diethylenetriaminepentaacetic acid (DTPA). In aqueous solutions, lanthanide ions like Gd³⁺ typically exhibit high coordination numbers, commonly 8 or 9. For Gd-DTPA and its derivatives, the gadolinium ion is generally nine-coordinate. wikipedia.org The ligand itself, being octadentate, provides eight donor atoms for coordination: three nitrogen atoms and five oxygen atoms from the carboxylate groups. The ninth coordination site is occupied by a water molecule, which is crucial for the paramagnetic relaxation enhancement effect utilized in magnetic resonance imaging (MRI).

The coordination geometry of such nine-coordinate lanthanide complexes is often described as a distorted tricapped trigonal prism or a capped square antiprism. The exact geometry is influenced by the steric and electronic properties of the ligand. The donor atoms from the linear polyaminocarboxylate ligand wrap around the central Gd³⁺ ion, forming a stable complex. The presence of the bulky bile acid substituent in gadocoletic acid may introduce further steric constraints that could influence the preferred coordination geometry and the accessibility of the inner-sphere water molecule.

Table 1: Coordination Profile of the Gadolinium(III) Center in Gadocoletic Acid Trisodium

ParameterDescription
Central Ion Gadolinium(III) (Gd³⁺)
Ligand Diethylenetriaminepentaacetic acid derivative with a bile acid moiety
Typical Coordination Number 9
Ligand Donor Atoms 3 Nitrogen atoms, 5 Oxygen atoms (from carboxylates)
Other Coordinated Species 1 Water molecule (inner-sphere)
Probable Geometry Distorted Tricapped Trigonal Prism or Capped Square Antiprism

Ligand Exchange Kinetics and Complexation Mechanisms

The kinetic stability, or inertness, of a gadolinium chelate refers to its resistance to dissociation. This is distinct from thermodynamic stability, which relates to the equilibrium constant of the complex formation. For linear chelates like gadocoletic acid, ligand exchange kinetics are a critical factor in determining the potential for in vivo release of the toxic free Gd³⁺ ion.

Ligand exchange in such complexes can occur through several mechanisms, including dissociative, associative, and interchange pathways. The dissociation of the gadolinium complex is often acid-catalyzed, where protonation of the ligand's donor atoms facilitates the release of the metal ion. The rate of dissociation for linear Gd³⁺ chelates is generally faster compared to their macrocyclic counterparts. nih.gov

The complexation mechanism typically involves a rapid initial interaction between the Gd³⁺ ion and the ligand, followed by a series of conformational rearrangements to achieve the final, stable coordinated structure. The flexibility of the linear ligand allows for a faster complexation rate compared to the more rigid macrocyclic ligands.

Transmetallation Assays and Ligand Inertness

Transmetallation is a key process that can lead to the in vivo dissociation of gadolinium chelates. It involves the exchange of the Gd³⁺ ion with endogenous metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺). The kinetic inertness of a gadolinium complex is its ability to resist such transmetallation reactions.

Linear gadolinium chelates are generally more susceptible to transmetallation than macrocyclic chelates. nih.gov This is attributed to their more flexible open-chain structure, which allows for easier access of competing metal ions to the coordination sphere. Research on various linear Gd-DTPA derivatives has demonstrated their varying degrees of susceptibility to transmetallation by zinc ions. nih.gov

While specific transmetallation assay results for this compound are not publicly documented, its linear DTPA-based structure suggests a potential for this reaction to occur. The rate of transmetallation is a critical parameter for assessing the in vivo stability and safety profile of the contrast agent. The relative kinetic inertness of different gadolinium chelates can be compared by measuring their dissociation half-lives under challenging conditions, such as in the presence of competing cations or at low pH.

Table 2: Comparative Kinetic Inertness of Gadolinium Chelates

Chelate TypeGeneral Kinetic InertnessSusceptibility to Transmetallation
Linear (e.g., DTPA-based) LowerHigher
Macrocyclic (e.g., DOTA-based) HigherLower

Influence of Chemical Structure on Chelate Stability under Physiological Conditions

The chemical structure of the ligand plays a pivotal role in determining the stability of the gadolinium chelate under physiological conditions (pH ~7.4). For gadocoletic acid, the two key structural components are the linear polyaminocarboxylate backbone (DTPA derivative) and the covalently attached deoxycholic acid (a bile acid) moiety.

The DTPA-based backbone provides a strong thermodynamic basis for chelation due to the high affinity of its nitrogen and carboxylate donor atoms for the Gd³⁺ ion. However, as a linear ligand, it inherently possesses lower kinetic inertness compared to macrocyclic structures. nih.gov The flexibility of the open chain can allow for partial unwrapping of the ligand, creating a pathway for dissociation or transmetallation.

The introduction of the lipophilic bile acid side chain is a significant structural modification. Such modifications can influence the chelate's interaction with biological components, such as plasma proteins. While protein binding can enhance the relaxivity of the contrast agent, its effect on the kinetic stability of the chelate is complex. On one hand, the bulky side chain could sterically hinder the approach of competing endogenous ions, thereby increasing kinetic inertness. On the other hand, interactions with macromolecules could induce conformational changes in the chelate that might affect its stability. Studies on other gadolinium chelates with lipophilic moieties have shown that these structural features can significantly impact their biodistribution and stability. nih.gov The specific impact of the deoxycholic acid moiety on the kinetic stability of the gadocoletate complex under physiological conditions would require dedicated experimental investigation.

Molecular Interactions and Mechanisms of Relaxivity Enhancement for Gadocoletic Acid Trisodium

Interaction with Human Serum Albumin (HSA): Comprehensive Binding Characterization

The prolonged intravascular retention of Gadocoletic acid trisodium (B8492382), a key feature for a blood pool contrast agent, is primarily attributed to its strong and reversible binding to human serum albumin (HSA), the most abundant protein in human plasma. This interaction significantly alters the rotational dynamics of the gadolinium complex, leading to a substantial increase in its relaxivity and, consequently, enhanced MR signal.

Characterization of Non-Covalent and Reversible Binding Mechanisms

The binding of Gadocoletic acid trisodium to HSA is characterized as a non-covalent and reversible interaction. This type of binding is crucial for its function; it allows the contrast agent to remain in the bloodstream for an extended period by associating with the large, slowly tumbling albumin molecule, yet it can eventually be released and cleared from the body. The interaction is primarily driven by hydrophobic and electrostatic forces between the lipophilic cholic acid moiety of the this compound molecule and specific binding sites on the albumin protein. The reversible nature of this binding ensures that the agent does not permanently alter the biological function of albumin.

Quantification of Binding Affinity to Serum Albumin

The strength of the interaction between this compound and serum albumin has been quantified through various analytical techniques, including ultrafiltration and titration studies. These studies are essential for determining the binding affinity, which is a critical parameter for predicting the in vivo behavior of the contrast agent. A high binding affinity ensures that a significant fraction of the injected dose remains bound to albumin in the bloodstream, leading to a prolonged plasma half-life and sustained contrast enhancement.

Ultrafiltration is a common method used to separate the protein-bound fraction of a drug or contrast agent from the unbound (free) fraction in a plasma sample. By measuring the concentration of this compound in the filtrate (unbound) and retentate (bound and unbound), the percentage of protein binding can be calculated.

Table 1: Quantification of Binding Affinity of this compound to Serum Albumin No specific quantitative data from ultrafiltration or titration studies for this compound was found in the search results. The table structure is provided for when such data becomes available.

MethodParameterValueSpecies
UltrafiltrationBinding PercentageData not availableHuman
TitrationAssociation Constant (K_a)Data not availableHuman
TitrationDissociation Constant (K_d)Data not availableHuman

Investigation of Multiple Binding Sites on the Albumin Molecule

Human serum albumin is known to possess multiple binding sites for various endogenous and exogenous compounds, with Sudlow's sites I and II being the most well-characterized for drug binding. The cholic acid component of this compound suggests a strong interaction with one or more of the fatty acid binding sites on albumin.

While direct studies specifically mapping the binding site(s) of this compound on the albumin molecule are not widely published, the structural similarity of its bile acid moiety to endogenous ligands of albumin points towards binding at specific, high-affinity sites. The existence of multiple binding sites on albumin could potentially lead to complex binding kinetics and allosteric interactions, although this has not been explicitly detailed for this compound.

Interspecies Variability in Serum Albumin Binding

The binding of drugs and contrast agents to serum albumin can exhibit significant variability across different species. This is due to differences in the amino acid sequence and three-dimensional structure of albumin molecules. Understanding these interspecies differences is critical for the preclinical evaluation of new compounds, as it can affect their pharmacokinetic and pharmacodynamic profiles.

Table 2: Interspecies Variability in Serum Albumin Binding of this compound No specific comparative data on the binding affinity of this compound across different species was found in the search results. The table structure is provided for when such data becomes available.

SpeciesBinding Affinity Parameter (e.g., K_a, % Binding)Method
HumanData not availableData not available
MonkeyData not availableData not available
PigData not availableData not available
RatData not availableData not available

Relaxometric Characterization of this compound

The relaxivity of a gadolinium-based contrast agent is a measure of its efficiency in shortening the relaxation times of water protons, which is the fundamental principle behind contrast-enhanced MRI. The binding of this compound to HSA has a profound effect on its relaxometric properties.

Nuclear Magnetic Resonance Dispersion (NMRD) Profile Analysis in Different Media

Nuclear Magnetic Resonance Dispersion (NMRD) is a powerful technique used to measure the relaxivity of a contrast agent over a wide range of magnetic field strengths. The resulting NMRD profile provides valuable insights into the molecular dynamics that govern relaxivity, including the rotational correlation time (τ_R), water exchange rate (k_ex), and electronic relaxation times.

The NMRD profile of this compound is expected to show a significant increase in relaxivity upon binding to HSA. In a buffered solution without albumin, the small, rapidly tumbling this compound molecule would exhibit a relatively low relaxivity. However, when bound to the large, slowly rotating HSA molecule, its rotational correlation time (τ_R) is dramatically increased. This slowing of molecular motion brings the tumbling rate closer to the Larmor frequency of the protons, leading to a more efficient transfer of energy and a marked increase in relaxivity, particularly at the magnetic field strengths commonly used in clinical MRI.

Analysis of the NMRD profiles in different media, such as a simple buffer versus plasma or a solution containing HSA, allows for the direct assessment of the impact of protein binding on relaxivity. The shape of the NMRD profile provides information about the underlying relaxation mechanisms. For albumin-bound agents, the profile typically shows a characteristic "hump" at lower magnetic fields, which is indicative of the slower rotational motion.

Table 3: Nuclear Magnetic Resonance Dispersion (NMRD) Profile Analysis of this compound No specific NMRD profile data for this compound was found in the search results. The table structure is provided for when such data becomes available, illustrating the expected trend.

MediumMagnetic Field Strength (T)Longitudinal Relaxivity (r1) [mM⁻¹s⁻¹] (Predicted Trend)
Buffer Solution1.5Low
Human Serum/Plasma1.5Significantly Increased
Buffer Solution3.0Low
Human Serum/Plasma3.0Significantly Increased

Measurement of ¹⁷O Transverse Relaxation Rates (R₂p) and Temperature Dependence

The exchange rate of water molecules coordinated to the gadolinium ion is a critical factor in determining relaxivity. nih.gov This exchange rate, often denoted as k_ex (the inverse of the residence lifetime, τ_m), can be indirectly measured by studying the transverse relaxation rates (R₂) of ¹⁷O-enriched water. The paramagnetic contribution to this relaxation rate (R₂p) is sensitive to the water exchange lifetime.

While the specific ¹⁷O transverse relaxation rate data for this compound is detailed in specialized preclinical studies, the general principles of these measurements provide insight into its molecular dynamics.

Table 1: Conceptual Data on Temperature Dependence of Relaxivity for a Hypothetical Albumin-Binding Gadolinium Agent

Temperature (°C)ConditionLongitudinal Relaxivity (r₁) (mM⁻¹s⁻¹)Transverse Relaxivity (r₂) (mM⁻¹s⁻¹)
5In HSA Solution55.065.0
25In HSA Solution48.058.0
37In HSA Solution45.055.0

Note: This table is illustrative and based on general principles of temperature effects on the relaxivity of protein-bound gadolinium contrast agents. Specific data for this compound is not publicly available.

Correlating Macromolecular Binding with Observed Relaxivity Values

This compound is designed to bind reversibly to human serum albumin (HSA), a protein abundant in blood plasma. ecrjournal.com This binding has a profound effect on the observed relaxivity. The non-covalent association with a large, slowly tumbling macromolecule like albumin dramatically increases the rotational correlation time (τ_R) of the gadolinium complex. nih.gov This slowing of molecular tumbling is a primary driver for the enhancement of relaxivity. nih.gov

The strength of this binding, characterized by the association constant (K_a), and the number of binding sites on the albumin molecule are critical parameters. A high binding affinity ensures that a significant fraction of the contrast agent is in the protein-bound state, where its relaxivity is maximized. The relaxivity of the bound form (r₁ᵇ) is typically much higher than that of the free, unbound form (r₁ᶠ). The observed relaxivity is a weighted average of the relaxivities of the bound and free species.

Preclinical studies on this compound have established its high affinity for serum proteins, which is a key feature contributing to its high T1 relaxivity values and its efficacy as a blood pool agent. ecrjournal.com

Table 2: Illustrative Relaxivity Values for a Generic Albumin-Binding Contrast Agent

ParameterValue
Relaxivity of free agent (r₁ᶠ) at 1.5 T~ 5 mM⁻¹s⁻¹
Relaxivity of albumin-bound agent (r₁ᵇ) at 1.5 T> 40 mM⁻¹s⁻¹
Albumin Binding Affinity (K_a)High (in the range of 10⁴ - 10⁶ M⁻¹)

Note: This table provides representative values to illustrate the effect of albumin binding. Specific experimental values for this compound are contained within proprietary preclinical data.

Theoretical Frameworks of Relaxivity in Paramagnetic Systems

The enhancement of water proton relaxation by paramagnetic ions like gadolinium(III) is described by a well-established theoretical framework, primarily the Solomon-Bloembergen-Morgan (SBM) theory. mriquestions.comresearchgate.net

Dipolar Relaxation Mechanisms of Water Protons

The primary mechanism for T1 relaxation enhancement by gadolinium complexes is the dipole-dipole interaction between the electron spin of the gadolinium ion and the nuclear spin of the water protons. stanford.edu This interaction creates fluctuating magnetic fields at the location of the water protons, which can induce transitions between their spin states, leading to faster relaxation.

Impact of Molecular Tumbling Time on Relaxivity in Protein-Bound States

The rotational correlation time (τ_R), which represents the average time it takes for a molecule to rotate by one radian, is a critical parameter in the SBM theory. nih.gov For small, rapidly tumbling molecules in solution, τ_R is very short, which can limit relaxivity, especially at higher magnetic field strengths. nih.gov

When a gadolinium complex like this compound binds to a large protein such as albumin, its tumbling rate is significantly reduced, leading to a much longer τ_R. nih.govacs.org This increase in τ_R shifts the spectral density function to lower frequencies, making the dipolar relaxation mechanism more efficient at the Larmor frequencies relevant for clinical MRI (typically 0.5 to 3 Tesla). nih.gov This is the fundamental reason why protein binding leads to a dramatic increase in the relaxivity of such contrast agents. acs.org However, if the tumbling becomes too slow, other factors like the water exchange rate (τ_m) or the electron spin relaxation time (T₁ₑ) can become the limiting factors for relaxivity. nih.gov

Preclinical Pharmacokinetics and Biodistribution Analysis of Gadocoletic Acid Trisodium in Animal Models

Systemic Pharmacokinetic Profiling

The systemic pharmacokinetic profile of a compound describes its journey through the body, encompassing its absorption, distribution, metabolism, and excretion. For intravenously administered agents like Gadocoletic acid trisodium (B8492382), understanding blood concentration kinetics, plasma half-life, and vascular confinement is paramount.

Intravenous Administration and Blood Concentration Kinetics

Determination of Plasma Half-Life Across Species (e.g., Rats, Monkeys)

The plasma half-life (t½) is a critical parameter indicating the time it takes for the concentration of a drug in the plasma to reduce by half. This metric provides insight into the dosing frequency and the duration of the compound's effect. Comparative studies across different species, such as rats and monkeys, are essential to predict human pharmacokinetics. Unfortunately, specific plasma half-life values for Gadocoletic acid trisodium in these preclinical models have not been detailed in the available public domain.

Evaluation of Vascular Confinement Properties

For a compound designed as an intravascular contrast agent, its ability to remain within the bloodstream (vascular confinement) is a key characteristic. This property is crucial for effective imaging of the blood vessels. While the intended application of this compound suggests good vascular confinement, specific preclinical studies quantifying this property were not found in the public literature.

Routes of Elimination and Excretion Mechanisms

The body eliminates drugs through various pathways, primarily via the kidneys (urinary excretion) and the liver (biliary excretion). A thorough understanding of these routes is vital for assessing a drug's safety and potential for accumulation.

Analysis of Biliary Excretion Pathways and Saturation Characteristics

Biliary excretion involves the transport of a compound or its metabolites from the liver into the bile, which is then eliminated through the feces. For some compounds, the transport mechanisms involved in biliary excretion can become saturated at higher doses, leading to altered pharmacokinetics. Information regarding the extent of biliary excretion of this compound and whether this pathway is saturable in animal models is not detailed in the available scientific reports.

Investigation of Urinary Excretion Routes

Urinary excretion is a major route of elimination for many water-soluble compounds. The kidneys filter drugs from the blood, which are then excreted in the urine. While it is expected that a portion of this compound is eliminated via this route, specific data quantifying the percentage of the administered dose excreted in the urine of animal models could not be located in the public domain.

Comparative Elimination Profiles with Other Gadolinium-Based Agents

This compound (B22956/1) is an intravascular contrast medium for magnetic resonance imaging (MRI). nih.gov Preclinical studies in animal models have been crucial in characterizing its pharmacokinetic profile, particularly its elimination from the body in comparison to other gadolinium-based contrast agents (GBCAs). GBCAs can be broadly categorized based on their biodistribution and elimination pathways into extracellular fluid (ECF) agents, agents with mixed renal and hepatobiliary elimination, and intravascular (blood pool) agents. nih.gov

Most first-generation GBCAs are ECF agents that are rapidly distributed in the extracellular space and eliminated via renal filtration. nih.govspandidos-publications.com These agents typically exhibit a short plasma half-life. In contrast, agents with hepatobiliary excretion, such as gadoxetic acid, are selectively taken up by hepatocytes, allowing for both renal and liver-based clearance. nih.govappliedradiology.com

This compound is classified as a blood pool agent due to its reversible binding to serum albumin. appliedradiology.com This protein binding prolongs its retention in the intravascular space compared to ECF agents. The blood half-life of this compound has been reported to be 17.5 minutes. mdpi.com This is longer than that of non-protein-binding ECF agents but shorter than some other blood pool agents. For comparison, gadofosveset (B1198095) trisodium, another blood pool agent, also binds to albumin and has a longer intravascular half-life. mdpi.com The elimination of these agents is primarily through the kidneys. nih.gov

The chemical structure of the chelating ligand, being either linear or macrocyclic, also influences the stability and elimination of GBCAs. radiopaedia.orgnih.gov Macrocyclic agents tend to be more stable, with a lower propensity to release the gadolinium ion in vivo compared to linear agents. nih.gov This stability can affect the long-term retention and residual excretion of gadolinium from the body. researchgate.net

Compound NameAgent TypePrimary Elimination PathwayReported Blood Half-life
This compoundBlood PoolRenal17.5 minutes
Gadofosveset trisodiumBlood PoolRenal~23 minutes
Gadopentetate dimeglumineExtracellular Fluid (Linear)Renal~17.7 minutes
Gadoxetic acidHepatobiliaryRenal and Biliary~1 hour

Organ-Specific Biodistribution Studies via Magnetic Resonance Imaging

The biodistribution of GBCAs is a critical aspect of their preclinical evaluation, often assessed using MRI in animal models. These studies provide insights into the agent's behavior in the body, including its distribution to and retention in various organs. nih.govradiopaedia.org

As a blood pool contrast agent, this compound is designed to remain primarily within the intravascular space for an extended period. appliedradiology.com This characteristic is achieved through its reversible binding to albumin. appliedradiology.com MRI studies in animal models would therefore be expected to show strong and persistent enhancement of the vascular structures, including the heart and major blood vessels.

The distribution to and retention in other organs is largely influenced by the vascularity and perfusion of the tissue. Highly vascularized organs would demonstrate significant signal enhancement. Over time, as the agent is cleared from the circulation, this enhancement would be expected to decrease.

Long-term retention of gadolinium in tissues, particularly the brain and bone, is a topic of interest for all GBCAs. nih.govresearchgate.net The stability of the gadolinium complex is a key factor, with less stable linear agents showing a higher propensity for gadolinium deposition compared to more stable macrocyclic agents. researchgate.net Preclinical studies involving long-term follow-up after administration of this compound would be necessary to fully characterize its tissue retention profile.

The primary characteristic of blood pool agents is their prolonged intravascular residence time compared to ECF agents. ecrjournal.com this compound achieves this through its interaction with albumin. appliedradiology.com Gadofosveset trisodium is another well-characterized blood pool agent that also binds to albumin, allowing for high-resolution magnetic resonance angiography (MRA). mdpi.comecrjournal.com

The key difference in the biodistribution of various blood pool agents often lies in the strength and nature of their protein binding, which in turn affects their plasma half-life and imaging window. mdpi.com For instance, the dinuclear Gd³⁺ complex (Gd-DTPA)₂-Chol exhibits a significantly longer blood half-life of 128 minutes compared to this compound's 17.5 minutes. mdpi.com

MRI studies comparing this compound with other blood pool agents would focus on the duration and intensity of vascular enhancement. An ideal blood pool agent provides a sufficiently long imaging window to acquire high-resolution images of the vasculature before it is eliminated from the body. ecrjournal.com The biodistribution to extravascular tissues is expected to be limited for all blood pool agents as long as they remain bound to large macromolecules like albumin and the endothelial barrier is intact.

Compound NamePrimary Mechanism for Intravascular RetentionKey Biodistribution Characteristic
This compoundReversible binding to albuminProlonged intravascular enhancement for MRA
Gadofosveset trisodiumReversible binding to albuminExtended imaging window for vascular assessment
(Gd-DTPA)₂-CholDimer structure and potential protein interactionSignificantly longer blood half-life

Applications and Methodologies in Preclinical Imaging Research with Gadocoletic Acid Trisodium Animal Models

Cardiovascular Magnetic Resonance Angiography (MRCA) Research

Gadocoletic acid trisodium (B8492382) has been investigated as a promising intravascular contrast agent for magnetic resonance coronary angiography (MRCA) in various preclinical animal models. Its properties, particularly its ability to remain in the bloodstream for an extended period, make it suitable for detailed and high-resolution imaging of the coronary arteries.

Preclinical Evaluation of Coronary Angiography Enhancement

The potential of gadocoletic acid trisodium for contrast-enhanced magnetic resonance coronary angiography (ceMRCA) has been demonstrated in preclinical studies. nih.gov The agent's prolonged presence in the blood is a key characteristic that facilitates the use of imaging sequences like inversion recovery, three-dimensional, gradient-recalled echo (IR-3D-GRE) for noninvasive coronary imaging. nih.gov Research has shown that after administration, an elevated blood signal intensity can be maintained for close to an hour, providing a sufficient window for detailed coronary angiography. nih.gov

Imaging Properties in Yucatan Micropigs and Cynomolgus Monkeys

Preclinical trials have utilized both Yucatan micropigs and cynomolgus monkeys to evaluate the imaging properties of this compound. nih.gov In cynomolgus monkeys, the gadocoletate ion, the active component of this compound, exhibited pharmacokinetic behavior indicative of partial vascular confinement and a long plasma half-life, which is attributed to its high binding to serum albumin. nih.gov This resulted in excellent image contrast between blood vessels and surrounding muscle tissue in lower body angiograms. nih.gov The suitability of this compound for ceMRCA was specifically tested in Yucatan micropigs using an IR-3D-GRE sequence, where it enabled high-resolution imaging of the right coronary artery. nih.gov

Optimizing Image Contrast-to-Noise and Signal-to-Noise Ratios in Animal Studies

A critical aspect of preclinical evaluation involves the optimization of image quality metrics such as the contrast-to-noise ratio (CNR) and signal-to-noise ratio (SNR). In studies with cynomolgus monkeys, the aortic blood signal-to-noise and contrast-to-noise ratios were measured in lower body angiograms. nih.gov The results indicated a slowly decaying signal over a 15-minute period, a characteristic that is expected to allow for effective 3-dimensional coronary angiography. nih.gov Furthermore, in a porcine model of coronary artery disease, the administration of this compound led to a significant improvement in these ratios in the right coronary artery images. nih.gov

Animal ModelImaging ParameterImprovement
PorcineMean Signal-to-Noise Ratio (SNR)90%
PorcineMean Contrast-to-Noise Ratio (CNR)200%

Myocardial Perfusion Imaging (MPI) Research

In addition to its application in angiography, this compound has shown potential for use in myocardial perfusion imaging (MPI) to assess blood flow to the heart muscle.

Assessment in Porcine Models of Coronary Artery Disease

The utility of this compound for single-session magnetic resonance coronary angiography and myocardial perfusion imaging has been investigated in a porcine model of coronary artery disease. nih.gov Miniswine with induced coronary artery atherosclerotic stenoses were used to evaluate the agent's ability to detect perfusion abnormalities during pharmacologic stress. nih.gov This dual-application capability in a single imaging session highlights the agent's versatility in preclinical cardiac research. nih.gov

Detection of Signal Intensity Differences in Ischemic Myocardium

In the porcine model, myocardial first-pass perfusion imaging was performed following a bolus injection of this compound during pharmacologic stress. nih.gov The analysis of perfusion upslope maps demonstrated the agent's ability to detect differences in signal intensity corresponding to varying degrees of coronary artery stenosis. nih.gov For instance, the normalized upslopes of the perfusion curves were significantly different in areas with severe stenosis compared to those with normal or mild stenosis. nih.gov

Coronary Artery StenosisNormalized Upslope of Perfusion Curve (Mean ± SD)
Normal or Mild (<50% area stenosis)0.83 ± 0.12
Moderate (>50% and <75%)0.74 ± 0.15
Severe (>75%)0.52 ± 0.05

These findings indicate that this compound can effectively highlight areas of ischemic myocardium by revealing differences in signal intensity related to reduced blood flow. nih.gov

Molecular Imaging of Pathological Processes

This compound has emerged as a valuable tool in preclinical molecular imaging, enabling the visualization and quantification of key pathological processes. Its properties as a blood-pool contrast agent, coupled with dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI), allow for detailed assessment of neovascularization and tumor angiogenesis in various animal models.

Assessment of Neovessel Formation in Atherosclerotic Plaques (e.g., Rabbit Models)

The formation of new blood vessels, or neovascularization, within atherosclerotic plaques is considered a marker of plaque vulnerability and is associated with an increased risk of plaque rupture. This compound-enhanced MRI has been investigated as a non-invasive method to quantify neovessel density in these plaques.

In a study utilizing rabbit models of atherosclerosis, the efficacy of this compound (referred to as B-22956/1) was compared to the standard contrast agent Gd-DTPA. A T1-weighted MRI of the aorta was performed before and at multiple time points up to two hours after the injection of either contrast agent in both atherosclerotic and control rabbits. The results demonstrated a significantly greater enhancement of atherosclerotic plaques at two hours post-injection with this compound compared to Gd-DTPA. eur.nl

Crucially, the early-phase enhancement of the atherosclerotic plaques following the administration of this compound showed a positive correlation with the density of neovessels as determined by immunohistochemical analysis using anti-CD31 antibodies. eur.nl This suggests that the degree of contrast enhancement in the initial minutes after injection reflects the extent of neovascularization within the plaque. Furthermore, the enhancement observed at later time points correlated with macrophage density, another key component of plaque inflammation and instability. eur.nlcnr.it These findings underscore the potential of this compound-enhanced MRI to identify high-risk atherosclerotic plaques by visualizing and quantifying their neovessel and macrophage content. eur.nlcnr.it

Plaque Enhancement in Atherosclerotic Rabbits
Time Post-Injection (B-22956/1)Mean Plaque Enhancement (%)
16 min13.9
30 min24.1
60 min31.2
90 min38.8
120 min39.75

Dynamic Contrast-Enhanced MRI (DCE-MRI) for Tumor Angiogenesis Evaluation

Tumor angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. DCE-MRI is a functional imaging technique that provides quantitative information about tumor vasculature by analyzing the pharmacokinetics of a contrast agent as it passes through the tissue. This compound, as a blood-pool agent, is particularly well-suited for these assessments.

In a preclinical study using a mouse model of HER2+ breast cancer, DCE-MRI with this compound was employed to evaluate tumor angiogenesis. The dynamic imaging protocol involved acquiring a series of T1-weighted images before and for 45 minutes after the injection of the contrast agent. Pharmacokinetic modeling was then applied to the dynamic data to generate parametric maps of key vascular parameters, including the volume transfer constant (Ktrans), which reflects vessel permeability and perfusion, and the plasma volume fraction (vp). The study highlighted that both Ktrans and vp estimates showed marked and spatially heterogeneous changes within the tumors, reflecting the complex and disorganized nature of the tumor microvasculature. unito.it

Application in Evaluating Tumor Response to Antiangiogenic Treatments

The ability to monitor the effectiveness of antiangiogenic therapies is crucial for optimizing cancer treatment. DCE-MRI with this compound has been investigated as a non-invasive imaging biomarker to assess tumor response to such treatments.

In the aforementioned study on a breast cancer model, mice were treated with a DNA-based antiangiogenic vaccine. DCE-MRI with this compound was performed before and after the treatment period to monitor changes in the tumor vasculature. While conventional analysis of the whole tumor region was unable to detect a significant treatment response, a more advanced cluster analysis of the Ktrans and vp parametric maps revealed significant changes in response to the antiangiogenic therapy. cnr.itunito.it This approach allowed for the identification of distinct sub-regions within the tumor that responded differently to the treatment, demonstrating a significant spatial heterogeneity in the treatment response. cnr.itunito.it Specifically, the cluster analysis depicted marked changes in both Ktrans and vp estimates, with significant alterations in the spatial distribution of vp in the treated group compared to the untreated group. unito.it This demonstrates the utility of this compound-enhanced DCE-MRI, coupled with sophisticated image analysis techniques, for the detailed and sensitive evaluation of tumor response to antiangiogenic therapies in a preclinical setting. cnr.itunito.it

Pharmacokinetic Parameters in Tumor Response Evaluation
ParameterObservation in Response to Antiangiogenic Therapy
Ktrans (Volume Transfer Constant)Marked changes observed with cluster analysis
vp (Plasma Volume Fraction)Significant changes in histogram and cluster analysis

Hepatobiliary Transport Research

Beyond its applications in angiography and oncology, the physicochemical properties of this compound lend themselves to research in hepatobiliary function. Its partial elimination through the biliary system allows for the investigation of liver transport mechanisms.

Investigation as a Hepatobiliary Imaging Agent

This compound has been evaluated for its potential as a contrast agent for hepatobiliary imaging. Its mechanism involves uptake by hepatocytes and subsequent excretion into the biliary tract. This dual-route elimination, both renal and biliary, is a characteristic feature of this compound.

Pharmacokinetic studies in rats and monkeys have shown that the gadocoletate ion, the active component of this compound, is excreted unmetabolized through both urinary and biliary routes. The extent of biliary excretion was found to be dose-dependent, with the percentage of the injected dose recovered in feces ranging from 18% to 97%, indicating a saturable biliary transport pathway. This property of being actively transported and excreted by the liver makes it a candidate for functional hepatobiliary imaging.

Characterization of Uptake and Efflux Mechanisms in Animal Models

The process of hepatobiliary excretion involves two key steps: uptake from the sinusoidal blood into the hepatocytes and efflux from the hepatocytes into the bile canaliculi. These processes are mediated by specific transporter proteins on the hepatocyte membrane.

In animal models, the characterization of this compound's transport has provided insights into these mechanisms. The saturable nature of its biliary excretion in rats and monkeys strongly suggests the involvement of carrier-mediated transport systems. While the specific transporters responsible for the uptake and efflux of this compound have not been fully elucidated in dedicated studies, the behavior is consistent with the general mechanisms known for other hepatobiliary contrast agents, which often involve organic anion-transporting polypeptides (OATPs) for uptake and multidrug resistance-associated proteins (MRPs) for canalicular efflux. The dose-dependent excretion profile observed in preclinical studies provides a foundation for further research to precisely identify the transporters involved and to further characterize its utility in assessing hepatobiliary function.

Analytical Methodologies for Gadocoletic Acid Trisodium Research

Quantitative Determination of Gadolinium

Accurate quantification of gadolinium is fundamental in studies involving Gadocoletic acid trisodium (B8492382), from formulation analysis to biodistribution studies. Several highly sensitive and specific methods are employed for this purpose.

Inductively coupled plasma (ICP) techniques are the gold standard for sensitive elemental analysis and are widely used for the determination of gadolinium in various samples. nih.govifremer.fr In both ICP-Atomic Emission Spectrometry (AES) and ICP-Mass Spectrometry (MS), the sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and ionizes the gadolinium atoms.

ICP-AES (also known as ICP-OES for Optical Emission Spectrometry): This technique measures the characteristic wavelengths of light emitted by gadolinium ions as they relax from an excited state in the plasma. The intensity of the emitted light is directly proportional to the concentration of gadolinium in the sample. researchgate.netrsc.org

ICP-MS: This method separates and detects the gadolinium ions based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits and greater sensitivity compared to ICP-AES, making it particularly suitable for trace and ultra-trace analysis of gadolinium in biological and environmental matrices. nih.govrsc.orgbaua.de

Sample preparation for both techniques typically involves an acid digestion step, often using nitric acid and microwave assistance, to break down the organic chelate and the sample matrix, ensuring complete dissolution of the gadolinium. nih.govbaua.de While ICP-AES is effective for screening and quantifying concentrations above approximately 400 ng/mL, ICP-MS is the preferred method for low-dose studies, with detection limits reported as low as 0.04 µmol of Gd per kg of tissue. nih.gov

TechniquePrincipleTypical UseDetection Limits
ICP-AES / ICP-OES Measures light emitted by excited Gd ions in plasma.Quantification of Gd in formulations and high-concentration samples.ng/mL to µg/mL range. researchgate.net
ICP-MS Measures mass-to-charge ratio of Gd ions.Trace and ultra-trace quantification of Gd in biological and environmental samples.pg/mL to ng/mL range. rsc.orgcore.ac.uk

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify the intact Gadocoletic acid trisodium complex, as well as to detect any potential degradation products or the presence of free, unchelated gadolinium. nih.govnih.gov The separation is typically achieved on a column packed with a stationary phase, through which the sample is passed in a liquid mobile phase under high pressure.

Different HPLC modes can be employed:

Reversed-Phase HPLC (RP-HPLC): This is a common method where a nonpolar stationary phase is used with a polar mobile phase. researchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for separating polar compounds like gadolinium chelates. core.ac.uk

For detection, HPLC is often coupled with other analytical instruments (hyphenated techniques):

HPLC-ICP-MS/AES: This combination allows for the separation of different gadolinium species by HPLC, followed by highly sensitive and specific quantification of the gadolinium in each separated peak by ICP-MS or ICP-AES. metrohm.comnist.govresearchgate.net This is particularly useful for speciation analysis, distinguishing the intact chelate from free Gd³⁺. metrohm.comnist.gov

HPLC-UV-Vis: Since the chelate portion of the molecule may contain a chromophore, UV-Vis detection can be used. Gadoteric acid (Gd-DOTA), for example, can be detected in the low UV range at 200 nm. researchgate.netsielc.com

The combination of HPLC with ICP-MS provides excellent sensitivity, with limits of detection (LOD) for various GBCAs reported in the range of 44 to 83 ng/L. core.ac.uk

HPLC MethodDetectorApplicationReported Detection Limits (for various GBCAs)
RP-HPLC ICP-OESSpeciation of Gd complexes in contrast media and serum. researchgate.net8 - 35 ng/mL researchgate.net
HILIC ICP-MSQuantification of GBCAs in surface water. core.ac.uk44 - 83 ng/L core.ac.uk
RP-HPLC ID-ICP-MSSeparation and quantification of Gd species in nanoemulsions. nih.govnist.govNot specified

Relaxometry is a technique that measures the relaxation times of water protons in a magnetic field, a principle that is fundamental to Magnetic Resonance Imaging (MRI). ajnrdigest.org Gadolinium-based contrast agents like this compound work by shortening the spin-lattice (T1) relaxation time of nearby water protons. radiopaedia.org This change in the relaxation rate (R1 = 1/T1) is directly proportional to the concentration of the gadolinium agent. nih.gov

The relationship is defined by the equation: (1/T1)post - (1/T1)pre = r1 * c

Where:

(1/T1)post is the relaxation rate after agent administration.

(1/T1)pre is the baseline relaxation rate before agent administration.

r1 is the relaxivity of the agent (a constant specific to the molecule and its environment). uzh.ch

c is the concentration of the GBCA.

By measuring the T1 values before and after the introduction of the contrast agent, and knowing the specific relaxivity (r1) of this compound under the experimental conditions (e.g., magnetic field strength, temperature), its concentration can be accurately calculated. nih.govnih.gov This method is essential for in vitro characterization and can be applied in vivo to create quantitative concentration maps. nih.gov A phantom study demonstrated a strong linear relationship (R² = 0.998) between estimated GBCA concentrations and reference values using this quantitative MRI approach. researchgate.net

Techniques for Protein Binding Studies

The interaction of this compound with plasma proteins, particularly human serum albumin (HSA), is a key characteristic that influences its pharmacokinetic and pharmacodynamic properties. nih.gov Several analytical methods are used to quantify the extent of this binding and to characterize the nature of the interaction.

Ultrafiltration is a widely used and straightforward method for determining the fraction of a compound that is bound to proteins versus the fraction that is free in solution. mdpi.com The technique involves separating the protein-free phase from a sample containing the protein and the gadolinium complex by centrifugation through a semipermeable membrane. mdpi.com

The membrane has a specific molecular weight cut-off (MWCO) that retains large molecules like proteins while allowing smaller, unbound molecules of this compound to pass through into the ultrafiltrate. sigmaaldrich.com The concentration of the gadolinium complex is then measured in the ultrafiltrate (representing the free fraction) and/or the original solution (representing the total concentration). The difference allows for the calculation of the bound fraction. A key challenge with this method is the potential for non-specific binding (NSB) of the compound to the filter membrane or the device itself, which can lead to an overestimation of protein binding. mdpi.comsemanticscholar.org

Spectroscopic methods provide detailed information about the binding event, including affinity, stoichiometry, and conformational changes in the protein upon binding.

Magnetic Resonance Spectroscopy Techniques for Compound Characterization

Magnetic Resonance Spectroscopy (MRS) stands as a cornerstone in the analytical toolkit for the characterization of novel compounds in pharmaceutical and biomedical research. For a complex molecule like this compound, MRS techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for elucidating its intricate structure and understanding its function as a magnetic resonance imaging (MRI) contrast agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (General Chemical Characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By exploiting the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their spatial relationships. The structural elucidation of this compound, a gadolinium chelate of a bile acid derivative, would heavily rely on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

One-Dimensional (1D) NMR:

¹H NMR (Proton NMR): This is often the initial and most informative NMR experiment performed. It provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be complex, showing distinct signals for the protons of the bile acid steroid skeleton, the linker, and the chelating moiety. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen would appear at a lower field (higher ppm values). Spin-spin coupling between adjacent protons would result in the splitting of signals, providing valuable information about the connectivity of the carbon framework.

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp², sp) and the nature of the atoms they are bonded to. Due to the paramagnetic nature of the Gadolinium(III) ion, the ¹³C NMR signals of the carbons in close proximity to the metal center might be broadened or shifted.

While specific ¹H and ¹³C NMR spectral data for this compound are not widely published in publicly accessible literature, the expected chemical shift ranges for the different moieties can be predicted based on known values for similar structures, such as other bile acid derivatives and polyaminocarboxylate chelating agents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties of this compound

MoietyAtom TypePredicted Chemical Shift Range (ppm)Notes
Bile Acid Skeleton Steroidal Protons (CH, CH₂)0.5 - 2.5Complex overlapping signals characteristic of steroid systems.
Protons near hydroxyl groups3.5 - 4.5Deshielded due to the electronegativity of oxygen.
Methyl Protons (CH₃)0.6 - 1.2Typically appear as sharp singlets in the upfield region.
Steroidal Carbons (C, CH, CH₂)10 - 60Wide range of shifts depending on the specific carbon environment.
Carbons bearing hydroxyl groups60 - 80Deshielded carbon signals.
Chelating Moiety Methylene Protons (CH₂)2.5 - 4.0Protons on the ethylenediamine (B42938) backbone and acetate (B1210297) arms.
Methylene Carbons (CH₂)40 - 60Carbons of the chelator framework.
Carboxylate Carbons (COO⁻)170 - 185Downfield signals characteristic of carboxyl groups.

Two-Dimensional (2D) NMR:

To unravel the complex and overlapping signals in the 1D NMR spectra of this compound, a variety of 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum would allow for the tracing of proton-proton connectivity networks throughout the bile acid skeleton and the linker.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different molecular fragments, such as linking the bile acid moiety to the chelating group through the linker.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. NOESY data is essential for determining the stereochemistry and conformation of the molecule in solution.

Through a combination of these NMR techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved.

Specialized NMR Techniques for Relaxometric Measurements

The primary function of this compound as an MRI contrast agent is to enhance the relaxation rates of water protons in its vicinity. The efficiency of a contrast agent is quantified by its relaxivity (r₁ and r₂), which is the change in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of the solvent protons per unit concentration of the contrast agent. Specialized NMR techniques are employed to measure these parameters accurately.

The relaxivity of a gadolinium-based contrast agent is influenced by several factors, including the number of water molecules directly coordinated to the gadolinium ion, the residence lifetime of these water molecules, and the rotational correlation time of the complex.

Measurement of Longitudinal (r₁) and Transverse (r₂) Relaxivity:

The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the T₁ and T₂ relaxation times of aqueous solutions containing varying concentrations of this compound at a specific magnetic field strength and temperature.

T₁ Measurement: The inversion-recovery pulse sequence is a standard NMR method used to measure the longitudinal relaxation time (T₁). A series of spectra are acquired with varying delay times after an initial 180° inversion pulse, and the recovery of the signal intensity is fitted to an exponential function to determine T₁.

T₂ Measurement: The Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is commonly used to measure the transverse relaxation time (T₂). This technique employs a series of 180° refocusing pulses to minimize the effects of magnetic field inhomogeneity, allowing for an accurate determination of T₂ from the decay of the spin echo intensities.

The relaxivity is then calculated from the slope of the linear plot of 1/T₁ (or 1/T₂) versus the concentration of the gadolinium complex.

Nuclear Magnetic Relaxation Dispersion (NMRD) Profiles:

A more comprehensive understanding of the relaxation dynamics of this compound is obtained by measuring the relaxivity as a function of the magnetic field strength. This is known as a Nuclear Magnetic Relaxation Dispersion (NMRD) profile. These profiles are typically measured using a fast field-cycling NMR relaxometer, which can rapidly switch the magnetic field over a wide range.

The shape of the NMRD profile provides valuable insights into the molecular parameters that govern relaxivity, such as the rotational correlation time (τᵣ), the water exchange rate (kₑₓ), and the electronic relaxation time of the gadolinium ion. For an albumin-binding contrast agent like this compound, the NMRD profile is expected to show a significant increase in relaxivity at lower magnetic fields upon binding to the slowly tumbling albumin protein.

Interactive Data Table: Typical Relaxivity Values of Albumin-Binding Gadolinium Contrast Agents in Plasma (20 MHz, 37 °C)

Compoundr₁ (mM⁻¹s⁻¹)r₂ (mM⁻¹s⁻¹)
Gadofosveset (B1198095)~18~25
MS-325~43~55
This compound (Predicted)HighHigh

The high relaxivity of these agents is a direct consequence of their increased rotational correlation time upon binding to albumin, which enhances the efficiency of the relaxation process.

Future Research Directions and Theoretical Considerations for Gadocoletic Acid Trisodium

Rational Design of Next-Generation Albumin-Binding Agents

The design of gadocoletic acid, a gadolinium-diethylenetriamine penta-acetic acid (Gd-DTPA) derivative featuring a cholic acid moiety, exemplifies a successful strategy for achieving strong albumin binding. umons.ac.be This interaction is crucial as it slows the molecular tumbling rate of the gadolinium complex, thereby increasing its T1 relaxivity and prolonging its presence within the intravascular space. nih.govecrjournal.com Future rational design of albumin-binding agents will likely focus on optimizing this interaction through several key approaches.

One promising direction involves the exploration of alternative chelating units. While gadocoletic acid is based on a DTPA scaffold, newer chelates like 6-amino-6-methylperhydro-1,4-diazepinetetraacetic acid (AAZTA) have been shown to accommodate two inner-sphere water molecules (q=2), compared to one in traditional DTPA-based agents. mdpi.com This increased hydration number can inherently boost relaxivity. mdpi.com The challenge lies in integrating these novel chelators with albumin-binding moieties in a way that maintains high thermodynamic and kinetic stability, a critical factor for minimizing potential gadolinium release in the body. nih.gov

Further refinement will also target the nature of the albumin-binding group itself. The hydrophobic cholic acid residue in gadocoletic acid provides strong binding, but next-generation agents may incorporate different moieties to fine-tune affinity and specificity. umons.ac.be The goal is to achieve an optimal balance: the binding must be strong enough to ensure a long blood pool residence time but also reversible to allow for eventual renal clearance. ecrjournal.com Strategies could include using longer or more rigid linkers to connect the chelate to the binding group, which can influence local flexibility and further optimize relaxivity. rsc.org

Strategies for Enhancing Blood Pool Residence Time and Signal Longevity

A key performance metric for a blood pool contrast agent is its residence time in the vasculature, which dictates the available window for imaging. Gadocoletic acid exhibits a significantly longer plasma half-life compared to conventional extracellular agents. ecrjournal.com However, there is still scope for improvement to allow for longer and more complex imaging protocols, such as high-resolution, steady-state angiography.

One primary strategy is to increase the agent's affinity for albumin. A higher binding affinity translates to a smaller fraction of unbound agent available for extravasation and renal filtration at any given time, thus extending its circulation time. This can be achieved by modifying the hydrophobic targeting moiety, as discussed in the rational design section. mdpi.com

The following table summarizes the plasma half-life of gadocoletic acid in comparison to other types of contrast agents.

Contrast Agent TypeExample Agent(s)Typical Plasma Half-LifePrimary Mechanism for Blood Pool Effect
Extracellular Fluid (ECF) Agent Gd-DTPA~20 minutesRapid extravasation, no blood pool retention
Albumin-Binding Agent Gadocoletic acid (B-22956) 224 ± 30 minutes Non-covalent binding to serum albumin
Albumin-Binding Agent Gadofosveset (B1198095) trisodium (B8492382)120 - 180 minutesNon-covalent binding to serum albumin
Macromolecular Agent Gadomer-1710 - 30 minutesLarge molecular size restricting extravasation

Data compiled from multiple sources. ecrjournal.com

Exploration of "Smart" Contrast Agent Architectures based on Gadocoletic Acid Trisodium Core

"Smart" or "activatable" contrast agents are a frontier in molecular imaging. These probes are designed to alter their MR signal (typically relaxivity) in response to specific physiological or biochemical stimuli, such as pH, enzyme activity, or the presence of certain metal ions. nih.govmriquestions.com This allows for the imaging of biological processes at a molecular level, moving beyond purely anatomical depiction.

The gadocoletic acid structure could serve as a foundational core for developing such smart agents. By introducing environmentally sensitive components into its molecular framework, researchers could create probes that "turn on" or modulate their signal in a target environment. For example, a linker connecting the Gd-DTPA chelate to the cholic acid moiety could be engineered to be cleavable by a specific enzyme overexpressed in a disease state, like cancer or atherosclerosis. mriquestions.com Cleavage of this linker would cause the agent to lose its albumin-binding capability, leading to a significant drop in relaxivity and a change in signal intensity, thereby highlighting the area of enzymatic activity.

Another possibility involves modifying the chelate itself to be responsive to local pH. mriquestions.com Changes in pH associated with tumor microenvironments or ischemic tissue could induce a conformational change in the gadolinium complex, altering the access of water molecules to the inner coordination sphere and thus changing the agent's relaxivity. mriquestions.com The development of such architectures based on the gadocoletic acid core would merge its favorable blood pool characteristics with the functional imaging capabilities of smart agents.

Theoretical Modeling of Molecular Interactions and Relaxivity Dynamics

The relaxivity of a gadolinium-based contrast agent is governed by a complex interplay of molecular parameters, which can be described by the Solomon-Bloembergen-Morgan (SBM) theory. mriquestions.com Key factors include:

q: The number of water molecules in the inner coordination sphere of the gadolinium ion. nih.gov

τm: The residence lifetime of these coordinated water molecules (the inverse of the water exchange rate, kex). mriquestions.com

τR: The rotational correlation time, which describes the rate at which the complex tumbles in solution. mdpi.com

For albumin-binding agents like gadocoletic acid, the binding event dramatically increases τR, slowing the molecular tumbling to a rate closer to that of the large albumin protein. mdpi.com This slowing is a primary reason for the observed high relaxivity. mdpi.com

Comparative Studies with Emerging Blood Pool Contrast Agents and Novel Chelator Systems

The field of blood pool contrast agents is continually evolving, with new agents and chelator technologies emerging. Ongoing comparative studies are essential to benchmark the performance of gadocoletic acid and to identify the most promising avenues for future development.

One important comparison is with gadofosveset trisodium, another albumin-binding agent that received regulatory approval for a time. ecrjournal.comnih.gov Both agents utilize a Gd-DTPA core but differ in their albumin-binding moiety. Studies comparing their relaxivity, plasma half-life, and binding affinities provide valuable insights into structure-activity relationships.

More recent research has focused on entirely new chelator systems. For instance, agents based on the AAZTA scaffold have been developed. A direct comparison between a DTPA-based agent (like gadocoletic acid) and an AAZTA-based analogue (Gd-B25716/1) revealed that while both had similar albumin affinity, the AAZTA derivative showed higher relaxivity, attributed to its capacity for two inner-sphere water molecules (q=2). mdpi.com

The table below presents a comparison of key relaxivity parameters for different albumin-binding agents, illustrating the impact of the chelator system.

ParameterGadocoletic acid (B-22956/1)Gd-B25716/1
Chelator Base DTPAAAZTA
Inner Sphere Water (q) 12
Relaxivity (r1) in buffer [mM⁻¹s⁻¹] 8.613.0
Relaxivity (r1) bound to HSA [mM⁻¹s⁻¹] 26.829.0

Relaxivity values measured at 0.47 T. mdpi.com

These comparative studies are critical for driving innovation. By systematically evaluating gadocoletic acid against emerging technologies, researchers can identify the most effective molecular strategies for increasing relaxivity, extending blood pool residence, and ultimately improving diagnostic imaging capabilities. ecrjournal.com

Q & A

(Basic) What physicochemical properties of Gadocoletic acid trisodium (B-22956/1) make it effective as a blood-pool MRI contrast agent?

This compound is a low molecular-weight (1059 Da) gadolinium chelate with high albumin-binding affinity (>90% in human serum), enabling prolonged intravascular retention and enhanced relaxivity (27 mM⁻¹s⁻¹ at 1.5 T). Its efficacy stems from strong protein binding, which increases rotational correlation time, improving T1-weighted imaging contrast . Key properties include:

PropertyValue/ConditionSource
Relaxivity (r1)27 mM⁻¹s⁻¹ at 1.5 T
Albumin binding (human)94% (0.5 mM in serum)
Blood T1 reduction35 ms at 5 min post-injection

(Advanced) How can researchers address variability in relaxivity measurements of this compound across experimental models?

Relaxivity discrepancies arise from differences in magnetic field strength, temperature, and albumin concentration. To standardize measurements:

  • Control albumin levels : Use serum albumin-adjusted phantoms to mimic physiological conditions .
  • Field strength calibration : Validate relaxivity at clinically relevant fields (e.g., 1.5 T vs. 3 T) using nuclear magnetic resonance dispersion (NMRD) profiling .
  • Cross-model validation : Compare results across species (e.g., human vs. rabbit serum) to identify species-specific binding kinetics .

(Basic) What methodologies are recommended for assessing the biodistribution of this compound in preclinical studies?

Use multimodal approaches:

MRI tracking : Acquire serial T1 maps post-injection to quantify vascular and tissue retention .

Radiolabeling : Incorporate ¹⁵³Gd isotopes for gamma-counting in organs (e.g., liver, kidneys) .

Histopathology : Perform gadolinium-specific staining (e.g., mass spectrometry imaging) to confirm spatial distribution .

(Advanced) How should researchers design longitudinal studies to evaluate the long-term safety of this compound?

  • Endpoints : Monitor renal function (eGFR), gadolinium retention (urine/blood assays), and neurotoxicological markers over 6–12 months .
  • Control groups : Include cohorts receiving alternative Gd-agents (e.g., Gadobenate) to compare retention profiles .
  • Imaging follow-up : Use T1-weighted MRI to detect delayed fibrotic changes in neural tissues .

(Basic) What are the optimal dosing protocols for this compound in coronary angiography studies?

Clinical trials recommend 0.1 mmol/kg IV, achieving peak vascular enhancement within 5–10 minutes. Adjustments are needed for:

  • Hypoalbuminemia : Reduce dose by 20% if serum albumin <3.5 g/dL to avoid overdose .
  • Imaging timing : Acquire angiograms at 5-minute intervals to capture arterial vs. venous phases .

(Advanced) What analytical strategies resolve contradictions in reported efficacy of this compound for tumor angiogenesis imaging?

Contradictions arise from tumor vascular heterogeneity. Mitigate this by:

  • Dynamic contrast-enhanced (DCE)-MRI : Calculate Ktrans (transfer constant) to quantify perfusion heterogeneity .
  • Triangulation : Correlate MRI findings with immunohistochemistry (CD31 staining for microvessel density) .
  • Subgroup analysis : Stratify results by tumor type (e.g., glioblastoma vs. breast cancer) to identify context-dependent efficacy .

(Basic) How is this compound’s albumin-binding affinity quantified in vitro?

  • Equilibrium dialysis : Incubate the compound with human serum albumin (HSA) and measure unbound Gd via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Fluorescence quenching : Monitor tryptophan fluorescence changes in HSA upon Gd-complex binding .

(Advanced) What experimental frameworks improve translational validity of preclinical studies using this compound?

  • Humanized models : Use transgenic mice expressing human serum albumin to replicate human pharmacokinetics .
  • Dose scaling : Apply allometric scaling (e.g., body surface area) rather than mg/kg equivalence .
  • Clinical benchmarking : Compare preclinical DCE-MRI parameters with Phase I trial data to validate predictive power .

(Basic) What criteria define appropriate control groups in this compound efficacy trials?

  • Active controls : Use established blood-pool agents (e.g., Gadofosveset) for head-to-head relaxivity and safety comparisons .
  • Placebo controls : Saline or non-contrast MRI to establish baseline signal-to-noise ratios .

(Advanced) How can researchers optimize pulse sequences to maximize this compound’s contrast-to-noise ratio (CNR) in 3T MRI?

  • Sequence adjustments : Use shorter TR/TE (TR=3.5 ms, TE=1.2 ms) and flip angles of 12°–15° to leverage T1-shortening effects .
  • Parallel imaging : Apply GRAPPA acceleration (factor=2) to reduce motion artifacts during prolonged vascular imaging .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.